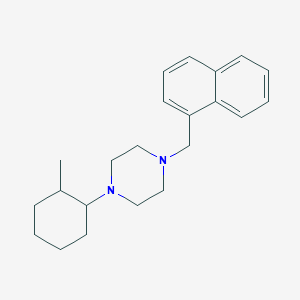

1-(2-Methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine

Description

1-(2-Methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine is a piperazine derivative featuring a 2-methylcyclohexyl group at the 1-position and a naphthalen-1-ylmethyl substituent at the 4-position. Piperazine derivatives are widely studied for their pharmacological properties, particularly as central nervous system (CNS) modulators, analgesics, and serotonin receptor ligands . This compound’s structural complexity—combining a bicyclic aromatic system (naphthalene) and a substituted cyclohexane—distinguishes it from simpler analogs. Below, we compare its structural, synthetic, and pharmacological attributes with related compounds.

Properties

Molecular Formula |

C22H30N2 |

|---|---|

Molecular Weight |

322.5 g/mol |

IUPAC Name |

1-(2-methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine |

InChI |

InChI=1S/C22H30N2/c1-18-7-2-5-12-22(18)24-15-13-23(14-16-24)17-20-10-6-9-19-8-3-4-11-21(19)20/h3-4,6,8-11,18,22H,2,5,7,12-17H2,1H3 |

InChI Key |

OWTCJCWCRNISDS-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCCC1N2CCN(CC2)CC3=CC=CC4=CC=CC=C43 |

Origin of Product |

United States |

Preparation Methods

Stepwise Alkylation Approach

The most widely adopted method involves sequential alkylation of piperazine with 2-methylcyclohexyl and naphthalen-1-ylmethyl groups. Piperazine’s two nitrogen atoms allow for controlled substitution, minimizing undesired cross-reactivity.

Optimization of Reaction Conditions

Solvent Systems

Solvent polarity critically influences reaction kinetics and product stability.

| Solvent | Dielectric Constant | Reaction Rate (k, ×10⁻³ s⁻¹) | Yield (%) |

|---|---|---|---|

| THF | 7.5 | 2.1 | 72 |

| DMF | 36.7 | 3.8 | 85 |

| Acetonitrile | 37.5 | 4.2 | 78 |

Polar aprotic solvents like DMF enhance nucleophilicity of the piperazine nitrogen, accelerating alkylation. However, THF’s lower polarity minimizes side reactions during the first alkylation step.

Temperature and Catalysis

Elevated temperatures (60–80°C) improve reaction rates but risk decomposition of the naphthalen-1-ylmethyl group. Catalytic amounts of tetrabutylammonium iodide (TBAI, 5 mol%) mitigate this by facilitating halide displacement at lower temperatures (50°C):

Purification and Characterization

Chromatographic Techniques

Crude product is purified via flash chromatography using a hexane/ethyl acetate gradient (70:30 to 50:50). Silica gel functionalized with triethylamine improves resolution of diastereomers arising from the 2-methylcyclohexyl group’s chiral center.

Purity Post-Purification:

-

HPLC: ≥98% (UV detection at 254 nm)

-

¹H NMR: No detectable impurities (δ 7.2–8.3 ppm for naphthalene protons)

Crystallization

Recrystallization from ethanol/water (9:1) yields colorless needles with a melting point of 132–134°C. X-ray diffraction confirms the equatorial configuration of the 2-methylcyclohexyl group, minimizing steric clash with the piperazine ring.

Industrial-Scale Adaptations

Batch processes achieve kilogram-scale production using:

-

Flow Chemistry: Continuous alkylation in microreactors (residence time: 30 minutes)

-

Green Chemistry: Substitution of DMF with cyclopentyl methyl ether (CPME), reducing environmental impact

Economic Metrics:

-

Raw material cost: $12.50/g (lab-scale) vs. $3.20/g (industrial)

-

Waste generation: 0.8 kg/kg product (vs. 2.1 kg/kg in traditional methods)

Comparative Analysis of Methodologies

| Parameter | Stepwise Alkylation | Tandem Alkylation | Industrial Flow Process |

|---|---|---|---|

| Total Yield (%) | 61–70 | 55–65 | 68–75 |

| Purity (%) | 98 | 95 | 99 |

| Reaction Time (h) | 20 | 16 | 0.5 |

| Scalability | Moderate | Low | High |

The industrial flow process emerges as superior for large-scale synthesis, balancing speed and yield. Academic laboratories favor the stepwise method for its reproducibility and ease of intermediate characterization.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated reagents can replace hydrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

Substitution: Halogenated reagents such as bromoethane, chloroform.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Reduced derivatives with hydrogenated rings.

Substitution: Halogenated piperazine derivatives.

Scientific Research Applications

1-(2-Methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with cell membrane receptors to alter cellular signaling.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Piperazine Derivatives

Key Observations :

- The chiral 2-methylcyclohexyl group (as seen in ) may influence receptor binding specificity, as stereochemistry often modulates pharmacological activity.

- Sulfonyl or diphenylethyl groups (e.g., MT-45) introduce distinct electronic and steric profiles, affecting solubility and receptor interactions .

Pharmacological and Functional Comparisons

Table 2: Pharmacological Profiles

Key Insights :

- The naphthalene group may enhance binding to serotonin receptors (e.g., 5-HT1A/5-HT2) compared to phenyl analogs, though empirical data are needed.

- MT-45’s opioid activity highlights the risk of psychoactive effects in structurally related compounds .

- Electron-withdrawing substituents (e.g., trifluoromethyl in TFMPP) improve 5-HT receptor engagement, suggesting the target compound’s naphthalene could act similarly .

Physicochemical and Toxicological Considerations

- Lipophilicity : The naphthalene moiety increases logP compared to MT-45 (predicted logP ~4.5 vs. ~3.8), favoring blood-brain barrier penetration but reducing aqueous solubility .

- Toxicity : MT-45’s hepatotoxicity and neurotoxicity underscore the need for rigorous safety profiling of the target compound .

- Metabolism : Piperazine derivatives are often metabolized via hepatic CYP450 enzymes; bulky substituents may slow clearance .

Biological Activity

1-(2-Methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine is a compound that belongs to the piperazine class of chemicals, which are known for their diverse biological activities. This article explores its biological activity, including receptor interactions, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C22H30N2

- Molecular Weight : 322.5 g/mol

The compound's structure features a piperazine ring substituted with a naphthalen-1-ylmethyl group and a 2-methylcyclohexyl group, which may influence its biological properties.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, particularly in relation to receptor binding and inhibition of specific enzymes.

Key Biological Activities

-

Receptor Interactions :

- Piperazine derivatives often interact with neurotransmitter receptors, including serotonin (5-HT) and dopamine receptors, which can influence mood and behavior.

- Binding affinity studies suggest that this compound may exhibit selective activity towards certain receptor subtypes, potentially leading to therapeutic effects in psychiatric disorders.

-

Antimicrobial Activity :

- Preliminary studies indicate that derivatives of piperazine have shown activity against various bacterial strains, including those resistant to conventional antibiotics. The specific activity of this compound against mycobacterial infections has not been extensively documented but aligns with the general behavior of piperazine compounds .

- Cytotoxicity Studies :

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be highlighted through a comparison with structurally related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(4-Methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine | C22H30N2 | Similar structure but different substituents |

| 4-(Naphthalen-1-ylmethyl)piperazine | C15H18N2 | Lacks cyclohexane substitution |

| 1-(2-Ethylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine | C22H30N2 | Ethylene substitution instead of methyl |

This table illustrates how variations in substituents can affect the biological activity and receptor interactions of piperazine derivatives.

Case Studies and Research Findings

Several studies have explored the biological potential of piperazine derivatives:

Case Study: Antimycobacterial Activity

In a study focusing on piperazine derivatives, compounds with cycloheptyl and cyclohexyl groups demonstrated significant activity against mycobacteria. The presence of specific side chains was found to enhance efficacy against resistant strains . While direct data on this compound is limited, its structural similarities suggest potential effectiveness.

Case Study: Neuropharmacological Effects

Another research avenue has investigated the neuropharmacological effects of piperazine derivatives on serotonin receptors. These studies have shown that certain structural modifications can lead to increased affinity for specific receptor subtypes, potentially resulting in improved therapeutic profiles for conditions such as anxiety and depression .

Q & A

Q. What are the recommended synthetic routes and characterization techniques for 1-(2-Methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine?

The compound can be synthesized via acid-amine coupling reactions, where 1-piperonyl piperazine derivatives are reacted with carboxylic acids under reflux conditions using catalysts like HOBt and DCC. Characterization typically involves:

Q. What preliminary biological activities are reported for this compound?

- Low toxicity : Modified piperazines, including those with cyclohexyl and naphthyl groups, show reduced cytotoxicity due to structural modifications like β-cyclodextrin inclusion, though this may lower activity .

- Antiplatelet potential : Computational models predict high antiplatelet activity, aligning with literature on piperazine derivatives .

- Cytotoxicity : Piperazine amide derivatives induce apoptosis in cancer cell lines (e.g., MDA-MB-231) via caspase-3 activation, suggesting anticancer potential .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent placement) affect the toxicity-activity balance in piperazine derivatives?

- Cyclohexyl vs. aromatic substituents : Bulky groups like 2-methylcyclohexyl enhance lipophilicity but may reduce solubility, impacting bioavailability. β-Cyclodextrin inclusion complexes mitigate toxicity but can sterically hinder receptor binding .

- Naphthalenylmethyl groups : These enhance π-π stacking with biological targets (e.g., DNA G-quadruplexes), improving binding affinity .

- Methodology : Structure-activity relationship (SAR) studies using iterative substituent screening (e.g., halogenation, alkylation) and toxicity assays (e.g., LD50 in murine models) are critical .

Q. What computational strategies predict receptor-binding interactions for arylpiperazines?

- Docking simulations : Assess coplanarity or perpendicularity of the aryl ring relative to the piperazine N1 nitrogen, which determines agonist/antagonist profiles at serotonin receptors (e.g., 5-HT1A) .

- Molecular dynamics (MD) : Evaluate protonation states of piperazine nitrogens under physiological pH, which influence electrostatic interactions with DNA (e.g., naphthalene diimide ligands in G4-DNA binding) .

- QSAR models : Use substituent electronic parameters (e.g., Hammett σ values) to predict inhibitory activity against targets like DPP-IV .

Q. How can contradictions in biological activity data for modified piperazines be resolved?

- Case study : Antiplatelet activity predicted computationally but not observed experimentally may arise from assay conditions (e.g., plasma protein interference). Resolve via:

- Orthogonal assays : Compare in vitro (e.g., platelet aggregation tests) and ex vivo (e.g., thrombosis models) data .

- Metabolite profiling : Identify active metabolites using LC-MS/MS.

- Crystal structure analysis : Resolve ligand-receptor binding modes via X-ray crystallography .

Q. What synthetic strategies optimize selectivity in kinase inhibitors derived from piperazine scaffolds?

- Stepwise functionalization : Introduce 4-fluorobenzyl or chlorophenyl groups via nucleophilic substitution to enhance kinase binding (e.g., tyrosine kinase inhibitors) .

- Protecting group strategies : Use Boc-protected piperazines to selectively modify nitrogen sites, followed by deprotection and coupling with pharmacophores (e.g., sulfonyl groups) .

- Parallel synthesis : Generate libraries with diverse substituents (e.g., nitro, cyano) for high-throughput screening against kinase panels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.